molecular formula C26H19FN2O5S B11567805 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567805
M. Wt: 490.5 g/mol
InChI Key: LVHAHRVWQQLZFX-UHFFFAOYSA-N
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Description

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a chromeno-pyrrole system, and a fluoro-substituted phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base such as sodium hydroxide.

    Synthesis of the Chromeno-Pyrrole System: This involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, with an appropriate dicarbonyl compound.

    Introduction of the Fluoro-Substituted Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluoro-substituted phenyl halide.

    Final Coupling Reaction: The final step involves coupling the thiazole and chromeno-pyrrole intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromeno-pyrrole system.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the fluoro-substituted phenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The unique combination of the thiazole ring, fluoro-substituted phenyl group, and chromeno-pyrrole system in 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19FN2O5S

Molecular Weight

490.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19FN2O5S/c1-4-11-33-17-8-5-15(6-9-17)21-20-22(31)18-12-16(27)7-10-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h4-10,12,21H,1,11H2,2-3H3

InChI Key

LVHAHRVWQQLZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC=C)C(=O)C

Origin of Product

United States

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